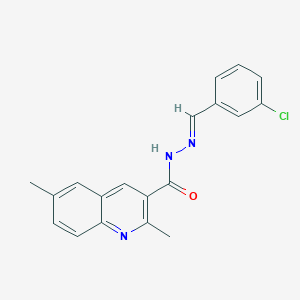
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide (CDQ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CDQ is a hydrazone derivative of quinoline and has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to activate the caspase pathway, leading to the cleavage of various proteins and ultimately resulting in cell death. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has exhibited antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has shown limited solubility in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in combination therapy with other drugs. Furthermore, the development of N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide derivatives with improved solubility and pharmacokinetic properties may enhance its therapeutic potential. Overall, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has shown promising results in various studies and has the potential to be developed into a valuable therapeutic agent.
Méthodes De Synthèse
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can be synthesized through a simple reaction between 3-chlorobenzaldehyde and 2,6-dimethyl-3-quinolinecarbohydrazide in the presence of a suitable catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in drug development. It has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has exhibited antimicrobial activity against various bacteria and fungi.
Propriétés
Nom du produit |
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Formule moléculaire |
C19H16ClN3O |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-18-15(8-12)10-17(13(2)22-18)19(24)23-21-11-14-4-3-5-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |
Clé InChI |
XWRSELVRKJHFDM-SRZZPIQSSA-N |
SMILES isomérique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
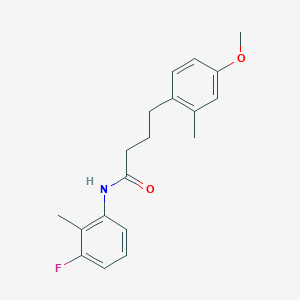



![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
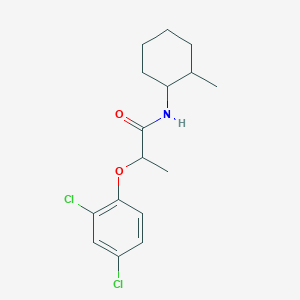
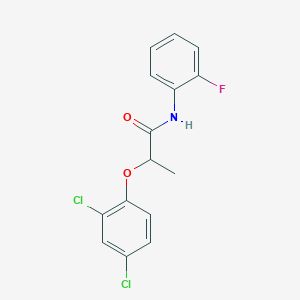

![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
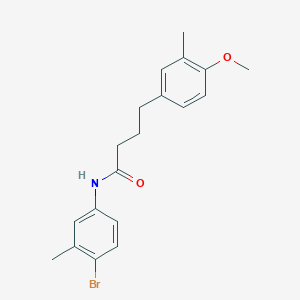

![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)